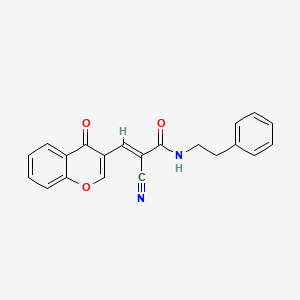

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c22-13-16(21(25)23-11-10-15-6-2-1-3-7-15)12-17-14-26-19-9-5-4-8-18(19)20(17)24/h1-9,12,14H,10-11H2,(H,23,25)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBHLLXCGXGCM-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=CC2=COC3=CC=CC=C3C2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=COC3=CC=CC=C3C2=O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromenyl moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-4-one structure.

Introduction of the cyano group: The cyano group can be introduced via a Knoevenagel condensation reaction between the chromen-4-one derivative and malononitrile in the presence of a base such as piperidine.

Formation of the final product: The final step involves the reaction of the intermediate with N-(2-phenylethyl)amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or chromenyl positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms of the cyano group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.

Materials Science: Utilized in the synthesis of organic semiconductors or photonic materials.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physicochemical Properties

Key Observations :

- Amide Substituents : The N-(2-phenylethyl) group in the target compound contrasts with sulfonamide (e.g., N-(4-sulfamoylphenyl) in ) or heterocyclic (e.g., thiazole in ) substituents, affecting solubility and binding affinity.

Physicochemical and Spectroscopic Properties

- Melting Points : Analogues with sulfamoylphenyl amides (e.g., 5b and 5c in ) exhibit high melting points (286–292°C), attributed to strong hydrogen bonding and crystallinity . The target compound’s melting point is unreported but may be lower due to the flexible phenylethyl chain.

- Spectroscopic Signatures: IR and NMR data for analogues (e.g., ν(C≡N) ~2200 cm⁻¹, δ(=CH) ~8.1–8.2 ppm in ¹H-NMR) suggest consistent patterns for the α,β-unsaturated cyanoacrylamide scaffold .

Biological Activity

(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O3 |

| Molecular Weight | 334.37 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The presence of the oxochromen moiety is known to contribute to antioxidant properties, which can protect cellular components from oxidative stress.

- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some derivatives of cyano compounds have demonstrated neuroprotective activities, possibly through modulation of neurotransmitter systems.

Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines were found to be in the micromolar range, indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HT-29 (Colon) | 12.8 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapy.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective effects in models of neurodegeneration. In a study involving neuronal cell cultures exposed to neurotoxic agents, treatment with this compound resulted in reduced neuronal death and preservation of cell viability.

Case Studies

- Case Study 1 : A preclinical trial assessed the effects of this compound on a mouse model of induced oxidative stress. Results showed significant reductions in markers of oxidative damage and improved behavioral outcomes.

- Case Study 2 : In a cancer model, administration of this compound led to a notable decrease in tumor volume compared to control groups, with histological analysis revealing increased apoptosis within tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.